Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .Molecular Structure Analysis
The structure of newly synthesized benzo[c][1,2,5]thiadiazole derivatives can be established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole derivatives have been used as electron acceptors in various chemical reactions . For example, in the ternary blend of J71:ITIC:BTF, BTF (a benzo[c][1,2,5]thiadiazole derivative) plays the role of an electron acceptor .Physical and Chemical Properties Analysis
Benzo[c][1,2,5]thiadiazole derivatives have unique optical and electrochemical properties . For example, they show a red shift of absorption maxima with lower absorptive and luminescent capacity .Scientific Research Applications
Molecular Aggregation and Solvent Effects
Research into benzo[c][1,2,5]thiadiazole derivatives has explored their unique behavior in different solvents, specifically the impact on molecular aggregation. In a study by Matwijczuk et al. (2016), spectroscopic analyses revealed that variations in solvent type and compound concentration could induce changes in fluorescence emission spectra, attributed to the compounds' aggregation effects. These findings highlight the potential of benzo[c][1,2,5]thiadiazole derivatives for applications in chemical sensing and molecular electronics, where solvent-specific behaviors are critical (Matwijczuk et al., 2016).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the benzo[c][1,2,5]thiadiazole structure, has been identified as a new chemotype with potential anti-mycobacterial properties. Pancholia et al. (2016) synthesized and evaluated several benzo[d]thiazole-2-carboxamides for their activity against Mycobacterium tuberculosis, uncovering compounds with significant anti-tubercular potential. This research underscores the therapeutic promise of benzo[c][1,2,5]thiadiazole derivatives in developing novel anti-mycobacterial agents (Pancholia et al., 2016).
Anticancer Activity
A study by Krishna et al. (2020) on novel 1,3,4-thiadiazole analogues, which share a core structure with benzo[c][1,2,5]thiadiazole derivatives, demonstrated significant in vitro and in vivo anticancer activity. This suggests that modifications to the benzo[c][1,2,5]thiadiazole core could yield promising anticancer agents, opening avenues for further research into their mechanism of action and therapeutic potential (Krishna et al., 2020).
Hypoxia Targeting in Cancer Therapy
Das et al. (2023) focused on designing boron-based benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia, a common feature of the tumor microenvironment associated with resistance to therapy and poor prognosis. The synthesis of these compounds represents a novel approach to developing hypoxia-targeted therapies, underscoring the versatility of benzo[c][1,2,5]thiadiazole derivatives in medicinal chemistry (Das et al., 2023).
Mechanism of Action
Target of Action
The primary targets of Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[22Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s known that similar compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .
Pharmacokinetics
It’s known that similar compounds have a solid form and a storage temperature of 2-8°c .
Result of Action
Similar compounds have been used to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .
Action Environment
Similar compounds have been used as reactants in various reactions, suggesting that their action may be influenced by the specific conditions of these reactions .
Future Directions
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c16-12(7-1-2-10-11(3-7)14-19-13-10)15-5-9-4-8(15)6-20(9,17)18/h1-3,8-9H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWBTHAEWZEGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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